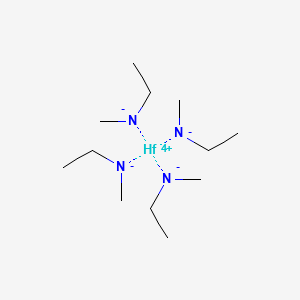
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide
Vue d'ensemble
Description
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide (CAS# 91898-93-0) is a protecting group for primary alcohols . It is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Molecular Structure Analysis
The molecule contains a total of 85 bonds. There are 67 non-H bonds, 42 multiple bonds, 6 rotatable bonds, 6 double bonds, 36 aromatic bonds, 3 five-membered rings, 6 six-membered rings, 3 nine-membered rings, and 3 imides .Chemical Reactions Analysis
While specific chemical reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are not available, it’s known that it’s used as a protecting group for primary alcohols . This suggests that it may be involved in reactions where the protection and deprotection of alcohol groups are necessary.Physical And Chemical Properties Analysis
The molecular formula of the compound is C43H18BrCl6N3O6 and it has a molecular weight of 965.24 . The predicted density is 1.756±0.06 g/cm3 and the predicted pKa is -3.23±0.20 .Applications De Recherche Scientifique
Protecting Reagent for Primary Alcohols
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide: is widely used as a protecting reagent for primary alcohols . This application is crucial in synthetic chemistry where the protection of alcohol groups is necessary to prevent unwanted reactions during synthesis processes. The compound’s ability to protect the alcohol group allows for greater control and selectivity in chemical reactions.
Synthesis of Branched Ribonucleotides
The compound serves as a key reagent in the synthesis of branched ribonucleotides . Ribonucleotides are the building blocks of RNA, and their branched variants have significant implications in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Nucleotide Derivatives Production
It is also employed in the production of various nucleotide derivatives . These derivatives are important for studying nucleic acid interactions, understanding genetic code, and developing new drugs that target specific nucleotide sequences.
Research on Asymmetric Synthesis
The compound has applications in the field of asymmetric synthesis. It can be used as an additive to improve enantioselectivity in catalytic reactions . Asymmetric synthesis is vital for creating compounds with the desired chirality, a key aspect in pharmaceuticals.
Catalysis of Organic Reactions
In organic chemistry, 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide can act as a catalyst or a component of a catalyst system for various organic reactions . This includes facilitating bond formations or breakages under controlled conditions.
Material Science Applications
Lastly, the compound finds use in material science, particularly in the synthesis of complex organic pigments such as octachloro-Cu-phthalocyanine . These pigments have a range of applications from dyeing fabrics to creating organic semiconductors.
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331+P310, P303+P361+P353+P310+P363, P304+P340+P310, P305+P351+P338+P310, P405, and P501 .
Propriétés
IUPAC Name |
2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNGHXQORJDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H18BrCl6N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394398 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide | |
CAS RN |
91898-93-0 | |
| Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)


![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)








![(1R)-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1587041.png)